![molecular formula C8H10BN3O3S B1519826 2-(4-Boronobenzoyl)hydrazinecarbothioamide CAS No. 957060-76-3](/img/structure/B1519826.png)
2-(4-Boronobenzoyl)hydrazinecarbothioamide
Overview
Description
2-(4-Boronobenzoyl)hydrazinecarbothioamide, also known as BHBC, is a boron-containing molecule with a hydrazinecarbothioamide core structure. It has recently gained attention in the scientific community due to its various applications in biochemistry, pharmacology, and biotechnology. BHBC is a versatile compound that can be used in a variety of ways, from being a building block for synthesizing other molecules to being a potential therapeutic agent.
Scientific Research Applications
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology and disease mechanisms and is used in drug discovery and design.
Glucose-Sensitive Hydrogels
Phenylboronic acid-based compounds, such as this one, have been used in the design of glucose-sensitive hydrogels . These hydrogels can release hypoglycemic drugs (such as insulin) in response to an increase in glucose levels. This is particularly useful for diabetes patients, as it can help regulate blood glucose levels.
Insulin Delivery Systems
Continuing from the previous point, these glucose-responsive hydrogels can be used to design insulin delivery systems . The hydrogels can release insulin when glucose levels rise, providing a potential treatment method for diabetes.
Self-Healing Materials
The dynamic covalent bonds in these compounds can be used to create self-healing materials . These materials can repair themselves when damaged, extending their lifespan and reducing maintenance requirements.
Rapid Fluorescent Sensing of Glucose
Phenylboronic acid functionalized carbon dots can be used for rapid fluorescent sensing of glucose in blood . This could provide a quick and easy method for monitoring blood glucose levels, which is especially important for individuals with diabetes.
Biosensors
The capacity of phenylboronic acid to form a complex with sugar has been used to create biosensors . These sensors can detect changes in biological conditions, such as blood glucose levels, providing valuable information for medical diagnoses and treatments.
properties
IUPAC Name |
[4-[(carbamothioylamino)carbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BN3O3S/c10-8(16)12-11-7(13)5-1-3-6(4-2-5)9(14)15/h1-4,14-15H,(H,11,13)(H3,10,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXNXTLWXKMYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NNC(=S)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657075 | |
Record name | [4-(2-Carbamothioylhydrazinecarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Boronobenzoyl)hydrazinecarbothioamide | |
CAS RN |
957060-76-3 | |
Record name | [4-(2-Carbamothioylhydrazinecarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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